

The Photo-Fries Rearrangement of Acyloxybenzophenones: A Mechanistic and Experimental Guide

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Compound of Interest

Compound Name: 2-Acetoxy-4'-hexyloxybenzophenone

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The photo-Fries rearrangement is a powerful photochemical transformation that converts aryl esters into hydroxyaryl ketones, presenting a unique synthetic route for constructing substituted phenolic compounds. This technical guide delves into the core mechanism of the photo-Fries rearrangement in acyloxybenzophenones, providing a detailed overview of the reaction pathways, quantitative data on product distribution and quantum yields, and comprehensive experimental protocols for laboratory application.

Core Mechanism: A Tale of Radicals in a Cage

The photo-Fries rearrangement of acyloxybenzophenones is a photochemically induced intramolecular acyl migration. The currently accepted mechanism involves a radical pathway initiated by the absorption of ultraviolet (UV) light.^{[1][2]} The process can be dissected into several key steps:

- **Photoexcitation:** The reaction is initiated by the absorption of a photon by the acyloxybenzophenone molecule, promoting it to an electronically excited state. Studies suggest that the reaction can proceed from the singlet excited state.^[3]

- **Homolytic Cleavage:** In the excited state, the molecule undergoes homolytic cleavage of the ester's O-acyl bond. This bond scission results in the formation of a geminate radical pair, consisting of a benzoyl radical and a phenoxy radical, held in close proximity within a "solvent cage".
- **In-Cage Recombination:** Within the solvent cage, the radical pair can recombine in several ways. Recombination of the benzoyl radical at the ortho or para positions of the phenoxy radical, followed by tautomerization, leads to the formation of the primary photo-Fries products: ortho- and para-hydroxybenzophenones.
- **Escape and Side Reactions:** The radical pair can also diffuse out of the solvent cage. These "escaped" radicals can then abstract hydrogen atoms from the solvent or other molecules, leading to the formation of byproducts such as the parent phenol and benzoic acid.

The efficiency and selectivity of the photo-Fries rearrangement are influenced by several factors, including the solvent, the substitution pattern on the aromatic rings, and the wavelength of the incident light.

Quantitative Data: Solvent Effects on Product Distribution and Quantum Yields

The solvent plays a crucial role in the photo-Fries rearrangement by influencing the stability and lifetime of the radical pair within the solvent cage. The following tables summarize the product yields and reaction quantum yields for the photo-Fries rearrangement of representative aryl benzoates in various solvents. This data provides insight into how the reaction environment can be tuned to favor specific products.

Table 1: Product Yields for the Photo-Fries Rearrangement of p-Substituted Phenyl Benzoates in Homogeneous Solution

Entry	Substrate (p-substituent)	Solvent	2-Hydroxybenzophenone Derivative Yield (%)	4-Hydroxybenzophenone Derivative Yield (%)	Phenol Yield (%)	Benzoic Acid Yield (%)
1	H	Cyclohexane	25	30	45	Present
2	H	Acetonitrile	20	7	73	Present
3	H	Methanol	18	15	67	Present
4	OCH ₃	Cyclohexane	30	-	70	Present
5	OCH ₃	Acetonitrile	25	-	75	Present
6	OCH ₃	Methanol	22	-	78	Present
7	Cl	Cyclohexane	28	-	72	Present
8	Cl	Acetonitrile	22	-	78	Present
9	Cl	Methanol	20	-	80	Present

Data adapted from a study on aryl benzoates, which serve as a model for acyloxybenzophenones.

Table 2: Reaction Quantum Yields (Φ_r) for the Photo-Fries Rearrangement of p-Substituted Phenyl Benzoates

Entry	Substrate (p-substituent)	Φ_r in Cyclohexane	Φ_r in Acetonitrile	Φ_r in Methanol
1	H	0.35	0.32	0.30
2	OCH ₃	0.40	0.38	0.35
3	Cl	0.30	0.28	0.25

Reaction quantum yield (Φ_r) refers to the efficiency of the photochemical process, representing the fraction of absorbed photons that lead to the disappearance of the reactant.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a model acyloxybenzophenone substrate and its subsequent photo-Fries rearrangement.

Synthesis of 4-tert-butylphenyl acetate

A representative acyloxybenzophenone precursor, 4-tert-butylphenyl acetate, can be synthesized as follows:

- To a solution of 4-tert-butylphenol (9.45 g, 62.9 mmol) in acetic anhydride (18.1 g, 16.8 mL, 151 mmol), add 1.5 mL of pyridine at 0°C.
- Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-tert-butylphenyl acetate.

General Protocol for the Photo-Fries Rearrangement

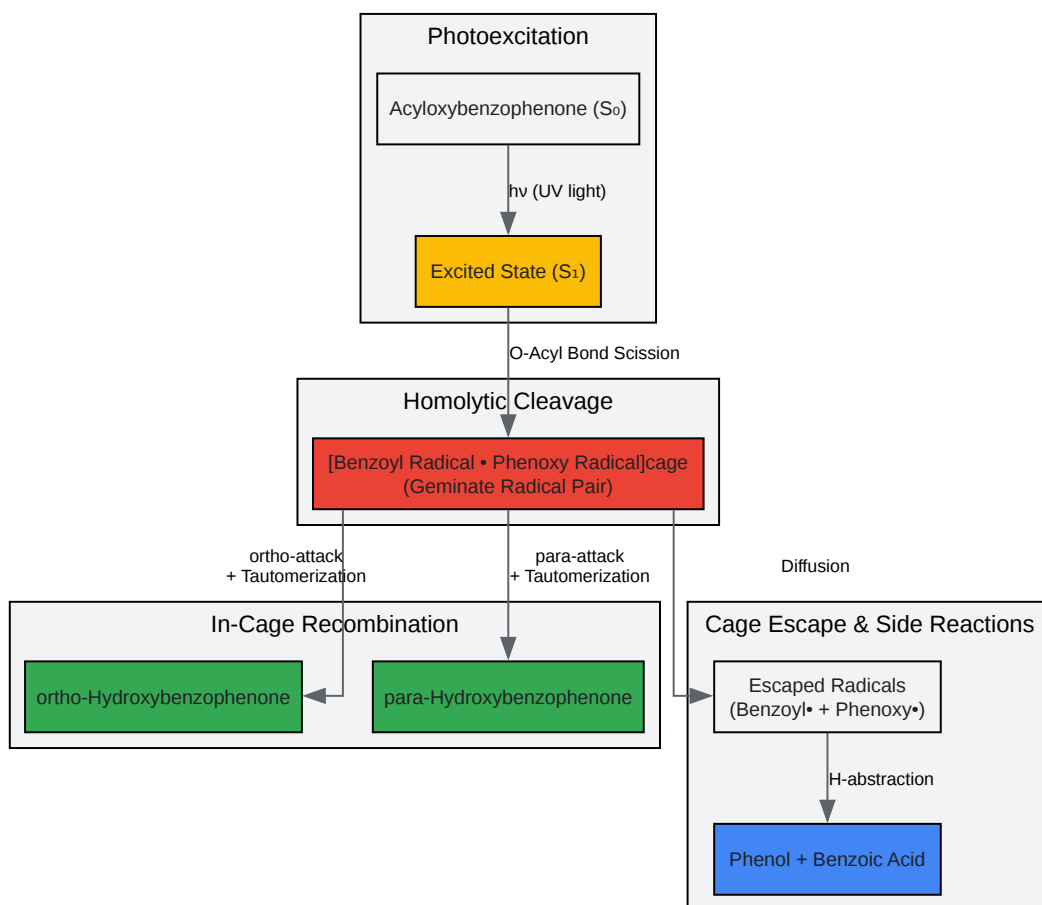
This protocol outlines a general procedure for the photolysis of an acyloxybenzophenone.

- **Sample Preparation:** Prepare a solution of the acyloxybenzophenone (e.g., 4-tert-butylphenyl acetate) in a suitable solvent (e.g., cyclohexane, acetonitrile, or methanol) at a concentration of approximately 0.1 M.
- **Degassing:** Transfer the solution to a quartz photoreactor tube. Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited states and participate in side reactions.
- **Irradiation:** Irradiate the solution with a suitable UV light source. A low-pressure mercury lamp with an emission maximum at 254 nm is commonly used. The irradiation time will vary depending on the substrate, solvent, and lamp intensity, and should be monitored by TLC or HPLC.
- **Work-up:** After the desired conversion is reached, remove the solvent under reduced pressure.
- **Product Analysis and Isolation:** Analyze the resulting mixture of products by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution and identify the structures of the rearranged products and byproducts.
- **Purification:** Isolate the individual products by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizing the Mechanism and Workflow

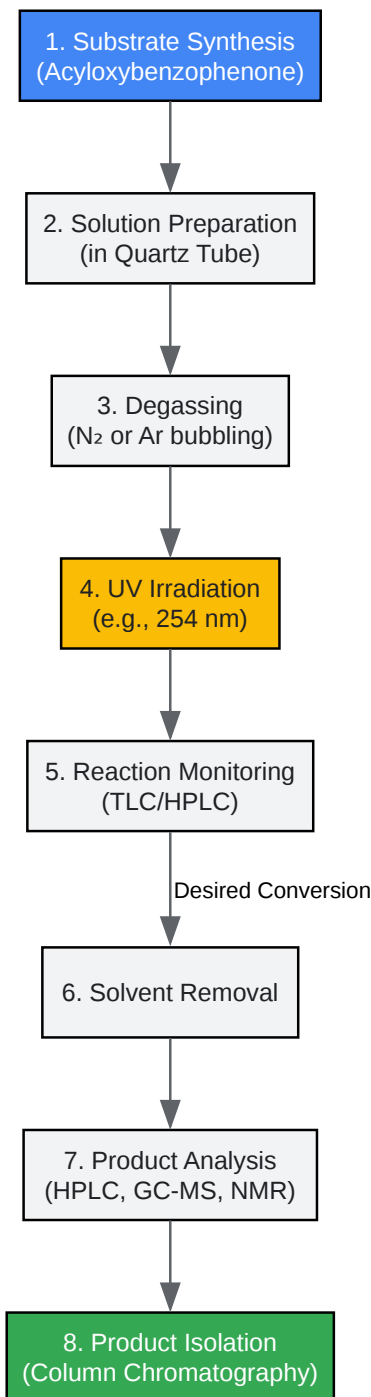
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of the photo-Fries rearrangement and a typical experimental workflow.

Mechanism of the Photo-Fries Rearrangement

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Caption: The core mechanism of the photo-Fries rearrangement.

Experimental Workflow for Photo-Fries Rearrangement



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Caption: A typical experimental workflow for the photo-Fries rearrangement.

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References

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